N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14544049
Molecular Formula: C22H22N4OS
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4OS |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H22N4OS/c27-19(23-18-13-7-8-14-18)15-28-22-24-20(16-9-3-1-4-10-16)21(25-26-22)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2,(H,23,27) |
| Standard InChI Key | GHSAPQNYPSAPCA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound that features a 1,2,4-triazine core functionalized with diphenyl groups at positions 5 and 6. The compound also includes a sulfanyl-acetamide moiety attached to the triazine ring. This structural framework suggests potential applications in medicinal chemistry due to the biological activity associated with triazine derivatives.
Structural Features
The compound's structure can be broken down into the following components:
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Cyclopentyl group: Provides hydrophobicity and may influence the compound's pharmacokinetics.
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1,2,4-Triazine core: Known for its electron-deficient nature, enabling interactions with biological targets.
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Diphenyl groups: Contribute to steric bulk and hydrophobic interactions.
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Sulfanyl-acetamide linkage: Acts as a flexible tether that connects the triazine core to the cyclopentyl group.
Synthesis
While specific synthesis protocols for this compound are not directly available in the provided sources, it likely involves:
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Formation of the triazine core: Typically synthesized via condensation reactions involving aminoguanidines or related precursors.
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Introduction of diphenyl substituents: Achieved through electrophilic substitution or cross-coupling reactions.
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Attachment of the sulfanyl-acetamide moiety: Involves thiol-based nucleophilic substitution followed by amidation.
Biological Significance of Triazine Derivatives
Triazine-based compounds are widely studied for their diverse biological activities:
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Anticancer activity: Several triazine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting mitochondrial membrane potential .
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Anti-inflammatory properties: Sulfanyl-acetamide derivatives have shown potential as inhibitors of enzymes like 5-lipoxygenase .
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Drug-like properties: Triazines often display favorable pharmacokinetics and metabolic stability .
Potential Applications
Given its structural features, N-cyclopentyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide may have applications in:
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Oncology: As a candidate for anticancer drug development.
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Enzyme inhibition: Targeting pathways involving sulfur-containing enzymes.
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Pharmacological research: A lead compound for structure optimization.
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